N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride
Description
Properties
CAS No. |
1955541-43-1 |
|---|---|
Molecular Formula |
C9H18Cl2N4O |
Molecular Weight |
269.2 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core structure have been reported to exhibit a broad spectrum of biological activities.
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to interfere with several biochemical pathways, leading to their broad spectrum of biological activities.
Biological Activity
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 225.26 g/mol. The presence of both nitrogen and oxygen heteroatoms in the oxadiazole ring contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could interact with specific receptors, modulating their activity and influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, which are common among compounds containing pyrrolidine and oxadiazole structures.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolidine and oxadiazole exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 22.9 µM against Bacillus subtilis and 2.33 to 156.47 µM against E. coli .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
Case Studies
- Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy and found that certain modifications led to enhanced activity against both bacterial and fungal strains . The structure–activity relationship (SAR) indicated that specific substituents significantly impacted the bioactivity.
- Oxadiazole Compounds : Research on oxadiazole-containing compounds has highlighted their potential in treating infections caused by resistant bacteria due to their unique mechanisms of action .
Toxicological Profile
The compound has been classified with acute toxicity warnings, indicating it is harmful if swallowed or in contact with skin . Understanding the toxicological aspects is crucial for evaluating its safety in therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
The compound is part of the oxadiazole family, which is known for its diverse biological activities. Oxadiazoles have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. The specific structure of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine dihydrochloride enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that oxadiazole derivatives can target specific pathways involved in tumorigenesis, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
The anti-inflammatory effects of oxadiazoles have been documented in several studies. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also possess similar anti-inflammatory capabilities .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are noteworthy. Research has shown that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi.
Potential Therapeutic Uses
Given its structural characteristics and preliminary findings regarding its biological activities, this compound holds promise for various therapeutic applications.
Neurological Disorders
Emerging research suggests that oxadiazole derivatives may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This opens avenues for investigating their potential in conditions such as anxiety and depression .
Rare Diseases
Clinical trials are exploring the use of similar compounds in the treatment of rare diseases associated with metabolic dysregulation. The unique properties of this compound could be leveraged for developing targeted therapies in this area .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s analogs differ in substituents on the oxadiazole ring, linker groups, and amine scaffolds. Below is a comparative analysis:
Key Observations:
Amine Scaffold :
- The pyrrolidine ring in the target compound and its cyclopropyl analog () confers conformational rigidity, favoring interactions with G-protein-coupled receptors (GPCRs) or enzymes.
- The benzyl group in the Thermo Scientific analog () may enhance π-π stacking in hydrophobic binding pockets.
Salt Form :
Availability and Commercial Status
Preparation Methods
Heterocyclization of Amidoximes and Carboxylic Acid Derivatives
The most widely adopted method involves reacting 5-methyl-1,2,4-oxadiazole-3-carboxamidoxime with activated carboxylic acids or esters. For instance, N-methylpyrrolidin-3-amine derivatives can be coupled to the oxadiazole via a methylene bridge. A pivotal study demonstrated that using propylphosphonic anhydride (T3P) as an activating agent in the presence of triethylamine (TEA) at 80°C achieves yields of 87–97% for analogous 3,5-disubstituted-1,2,4-oxadiazoles. This method’s efficiency stems from T3P’s ability to facilitate rapid coupling while minimizing side reactions.
Vilsmeier Reagent-Mediated Activation
An alternative one-pot approach employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids directly, enabling cyclization with amidoximes under mild conditions. This method, reported by Zarei et al., yields 61–93% of 1,2,4-oxadiazoles without requiring pre-activation of the acid. For the target compound, 5-methyl-1,2,4-oxadiazole-3-carboxylic acid could be generated in situ and subsequently coupled to N-methylpyrrolidin-3-amine .
Stepwise Synthesis and Intermediate Characterization
Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxamidoxime
The precursor 5-methyl-1,2,4-oxadiazole-3-carboxamidoxime is synthesized via nitrile oxide cyclization. Reacting 3-cyano-5-methyl-1,2,4-oxadiazole with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate. Microwave-assisted methods further enhance reaction rates, reducing processing time from hours to minutes.
Coupling to Pyrrolidine Backbone
The amidoxime intermediate is then alkylated with N-methylpyrrolidin-3-amine using a two-step protocol:
-
Activation : The amidoxime’s hydroxyl group is activated via tosylation or mesylation.
-
Nucleophilic Substitution : Reaction with N-methylpyrrolidin-3-amine in acetonitrile at 60°C facilitates the formation of the methylene bridge.
Key Reaction Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.
-
Catalyst : Potassium carbonate or TEA neutralizes HCl byproducts.
-
Temperature : 60–80°C balances reaction rate and side-product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight acetonitrile as the optimal solvent due to its high dielectric constant and compatibility with amine nucleophiles. Elevated temperatures (80°C) accelerate substitution but risk decomposition of the oxadiazole ring. A balance is achieved at 60°C with prolonged reaction times (6–12 hours).
Catalytic Enhancements
The addition of tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst improves yields by 15–20% in biphasic systems. Similarly, microwave irradiation reduces reaction times to 30–60 minutes while maintaining yields above 85%.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is treated with hydrogen chloride (HCl) in ethanol to precipitate the dihydrochloride salt. Critical parameters include:
Chromatographic Purification
Despite the final compound’s oily nature (as reported in SigmaAldrich’s documentation), flash chromatography on silica gel with CH₂Cl₂/MeOH/NH₄OH (90:9:1) effectively removes unreacted amines and byproducts.
Industrial-Scale Considerations
Cost-Effective Activating Agents
While T3P offers high yields, its cost necessitates alternatives for large-scale production. Carbodiimide-based reagents (e.g., EDC, DCC) coupled with hydroxybenzotriazole (HOBt) provide a budget-friendly option, albeit with longer reaction times.
Comparative Analysis of Synthetic Routes
| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| T3P-Mediated Coupling | Amidoxime, Activated Carboxylic Acid | TEA, 80°C, 0.5–6 h | 87–97 | High yield, short duration | Costly reagent (T3P) |
| Vilsmeier Activation | Carboxylic Acid, Amidoxime | POCl₃/DMF, RT | 61–93 | One-pot, no pre-activation | Requires anhydrous conditions |
| Microwave-Assisted | Nitrile, Hydroxylamine | MWI, 100°C, 20 min | 78–85 | Rapid, energy-efficient | Specialized equipment needed |
Q & A
Q. How to address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Parameter refinement : Adjust solvent effects or entropy corrections in simulations.
- Experimental validation : Repeat under controlled conditions (e.g., inert atmosphere) to exclude external factors .
Q. What methods optimize reaction yield when scaling from milligram to gram quantities?
- Methodological Answer :
- Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
- Process analytical technology (PAT) : In-line IR/NMR monitors reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
